Rapidosept-d2

Description

Significance of Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences

Isotopic labeling is a technique that involves incorporating isotopes, such as deuterium (B1214612), carbon-13, or nitrogen-15, into molecules to act as tracers. musechem.commusechem.com This method is crucial in pharmaceutical research for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological system. musechem.comnih.gov By tracking the isotopically labeled drug, scientists can gain precise insights into its metabolic fate, identify its metabolites, and understand its interaction with target receptors. nih.govclearsynth.comalfa-chemistry.com

The use of stable isotopes, like deuterium, is particularly advantageous as they are non-radioactive and safe for a wide range of applications. alfa-chemistry.com In drug discovery, for instance, deuterium labeling can help improve a drug's pharmacokinetic profile by slowing down its metabolism, potentially leading to a longer duration of action and reduced dosage frequency. informaticsjournals.co.in This approach allows for the development of safer and more effective pharmaceuticals. alfa-chemistry.com

Overview of Deuteration Strategies in Organic Synthesis and Their Research Implications

The intentional incorporation of deuterium into organic molecules can be achieved through various synthetic strategies. Classical methods include reactions with deuterium gas (D₂) or the use of metal deuterides. snnu.edu.cn However, modern organic synthesis has seen the development of more sophisticated and site-selective techniques.

One of the most common and efficient methods is direct hydrogen isotope exchange (HIE), where a C-H bond is directly replaced with a C-D bond. snnu.edu.cnresearchgate.net This can be facilitated by various catalysts, including those based on metals like iridium, ruthenium, and iron. snnu.edu.cnresearchgate.net Other significant strategies include reductive deuteration, where a functional group is reduced while incorporating deuterium, and dehalogenative deuteration. researchgate.net For example, a practical method for the reductive deuteration of ketones to α-deuterated alcohols has been developed using magnesium and deuterium oxide (D₂O), which offers advantages in cost and safety over other methods. cas.cn These strategies allow chemists to create specifically labeled compounds, which are essential for mechanistic studies and for creating novel drug candidates with improved metabolic stability. researchgate.netsnnu.edu.cn

| Deuteration Strategy | Description | Deuterium Source | Key Features |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of a hydrogen atom with a deuterium atom on a molecule. | Deuterium oxide (D₂O), Deuterium gas (D₂) | Most common and efficient method; can be catalyzed for site-selectivity. snnu.edu.cnresearchgate.net |

| Reductive Deuteration | Incorporation of deuterium during the reduction of a functional group (e.g., ketone, alkene). | Deuterated metal hydrides (e.g., NaBD₄), D₂O, D₂ | Allows for the synthesis of deuterated alcohols and other reduced species. researchgate.netcas.cnresearchgate.net |

| Dehalogenative Deuteration | Replacement of a halogen atom (e.g., Cl, Br, I) with a deuterium atom. | D₂O, D₂ | Useful for introducing deuterium at specific, pre-functionalized positions. researchgate.net |

| Umpolung Strategy | Reversal of the normal polarity of a functional group to facilitate a reaction with a deuterium source. | D₂O | Enables reactions that are not possible under normal polarity, using an inexpensive deuterium source. cas.cn |

Historical Context of Deuterium Applications in Antimicrobial Research and Chemical Studies

The potential to use deuteration to modify the properties of drugs has been recognized for decades. Early patents, some dating back to the 1970s, described the use of deuterated compounds to improve pharmacokinetic properties or lower the toxicity of therapeutic agents. nih.gov For example, one early patent detailed a deuterated fluoroalanine derivative for antimicrobial therapy with enhanced pharmacokinetic characteristics. nih.gov

In the context of antimicrobial research, deuteration is explored as a strategy to combat resistance and improve efficacy. For instance, studies have shown that deuterating natural compounds with known antimicrobial properties, such as curcumin, can lead to better anti-fungal and anti-tubercular activity compared to the non-deuterated parent compound. informaticsjournals.co.in Furthermore, deuterium labeling is a key tool in biophysical studies, such as solid-state NMR, to investigate how antimicrobial peptides interact with and disrupt bacterial membranes at a molecular level. frontiersin.org These applications highlight the long-standing and evolving role of deuterium in the fight against microbial infections. nih.gov

The Compound 2,4-Dichlorobenzyl Alcohol (Rapidosept) as a Precursor for Deuteration Studies within Antimicrobial Research Frameworks

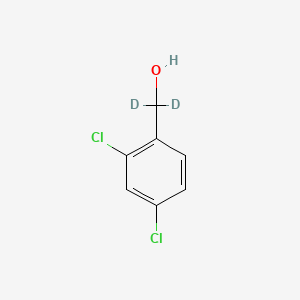

2,4-Dichlorobenzyl alcohol, also known by trade names such as Rapidosept, is a mild antiseptic compound. wikipedia.orgnih.gov It is effective against a range of bacteria and viruses associated with mouth and throat infections and is a common active ingredient in antiseptic lozenges. wikipedia.orgechemi.com The mechanism of its antiseptic action is believed to involve the denaturation of proteins. nih.govechemi.com

Given its established antimicrobial activity, 2,4-Dichlorobenzyl alcohol serves as an excellent precursor for deuteration studies. By synthesizing its deuterated analogue, Rapidosept-d2, researchers can investigate how the introduction of deuterium affects its physical, chemical, and biological properties. rsc.orgresearchgate.net This allows for a direct comparison between the deuterated and non-deuterated forms, providing valuable data on the kinetic isotope effect and its influence on the compound's stability and antimicrobial efficacy. One reported synthesis of this compound involves the iridium-catalyzed α-selective deuteration of 2,4-Dichlorobenzyl alcohol, demonstrating a modern approach to creating such labeled compounds for research. rsc.org

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2,4-Dichlorobenzyl alcohol (Rapidosept) | 1777-82-8 nih.gov | C₇H₆Cl₂O nih.gov | 177.03 echemi.com | White to light yellow crystal powder echemi.com |

| This compound | 883001-15-8 synzeal.com | C₇H₄D₂Cl₂O synzeal.com | 179.0 synzeal.com | White solid rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

dideuterio-(2,4-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHODFSFBXJZNY-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858362 | |

| Record name | (2,4-Dichlorophenyl)(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883001-15-8 | |

| Record name | (2,4-Dichlorophenyl)(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Regioselective Deuteration of Alcohols, Exemplified by 2,4 Dichlorobenzyl Alcohol Rapidosept

Catalytic Deuteration via Hydrogen/Deuterium (B1214612) Isotope Exchange (H/D Exchange)

A prominent and efficient method for the synthesis of Rapidosept-d2 is through the direct, α-selective deuteration of 2,4-dichlorobenzyl alcohol via a hydrogen/deuterium (H/D) isotope exchange reaction. This approach is valued for its high selectivity and the use of readily available starting materials.

Homogeneous Transition Metal Catalysis (e.g., Iridium, Manganese, Iron Pincer Complexes)

Homogeneous transition metal catalysts are instrumental in facilitating the H/D exchange. Iridium pincer complexes, in particular, have demonstrated exceptional efficacy in the α-selective deuteration of a wide range of alcohols, including 2,4-dichlorobenzyl alcohol. liv.ac.ukresearchgate.netmdpi.com Research has shown that an iridium(III)-bipyridonate catalyst can effectively mediate this transformation. researchgate.netmdpi.com For the synthesis of this compound, a specific iridium complex, Ir-1, was utilized in the presence of a base like sodium deuteroxide (NaOD). liv.ac.uk

The reaction conditions typically involve heating the alcohol substrate with the iridium catalyst and a deuterium source in a suitable solvent system. For instance, the synthesis of 2,4-dichlorobenzyl alcohol-d2 ([2H]22) was achieved with 2 mol% of the Ir-1 catalyst and 6 mol% of NaOD in D2O. liv.ac.uk This method has proven effective for various primary and secondary alcohols, showcasing its broad applicability. researchgate.netmdpi.com While iridium complexes are well-documented for this transformation, pincer complexes based on more abundant metals like manganese and iron have also been explored for the regioselective deuteration of alcohols, offering potentially more sustainable catalytic systems. rsc.org

Stereoselective Deuteration Techniques and Mechanistic Insights

The mechanism of the iridium-catalyzed deuteration is understood to proceed through a dehydrogenation-deuteration sequence. researchgate.netmdpi.com Initially, the alcohol undergoes dehydrogenation by the iridium catalyst to form the corresponding aldehyde intermediate (2,4-dichlorobenzaldehyde in this case) and an iridium-hydride species ([IrIII–H]). Subsequently, the iridium-hydride undergoes a rapid exchange with the deuterium source, typically D2O, to form the iridium-deuteride analogue ([IrIII–D]). Finally, this iridium-deuteride species reduces the aldehyde intermediate, selectively delivering a deuterium atom to the α-position to yield the deuterated alcohol, this compound. researchgate.netmdpi.com This process is highly regioselective for the α-position of the alcohol. liv.ac.ukresearchgate.netmdpi.com

Utilization of Deuterium Oxide (D2O) as the Primary Deuterium Source

A significant advantage of this catalytic H/D exchange method is the use of deuterium oxide (D2O) as the primary deuterium source. liv.ac.ukresearchgate.netmdpi.com D2O is an inexpensive, readily available, and environmentally benign reagent. researchgate.net In the iridium-catalyzed synthesis of this compound, D2O serves as the solvent and the source of deuterium atoms for the conversion of the iridium-hydride to the iridium-deuteride complex. liv.ac.ukresearchgate.net The use of D2O makes this synthetic route both economical and practical for the large-scale production of deuterated compounds.

Reductive Deuteration Strategies for Carbonyl Intermediates

An alternative and widely employed strategy for synthesizing deuterated alcohols is the reductive deuteration of their corresponding carbonyl precursors. In the case of this compound, this involves the reduction of 2,4-dichlorobenzaldehyde. This method allows for the precise introduction of deuterium at the former carbonyl carbon.

One common approach is the use of a deuterated reducing agent, such as sodium borodeuteride (NaBD4). pearson.comumn.eduacs.org NaBD4 can selectively reduce aldehydes and ketones to their corresponding alcohols, with the deuterium atom being incorporated at the carbon of the original carbonyl group. pearson.comchemguide.co.uk The reaction is typically carried out in an alcoholic solvent. chemguide.co.uk

Another powerful technique is catalytic transfer hydrogenation, where a deuterium source other than D2 gas is used. d-nb.infomarquette.edu For instance, the transfer deuteration of aldehydes can be achieved using deuterated alcohols like 2-propanol-d8 (B1362042) or methanol-d4 (B120146) in the presence of a suitable transition metal catalyst, such as those based on rhodium or iridium. liv.ac.ukmarquette.edu Water-d2 (D2O) can also serve as the deuterium source in these reactions, often in the presence of a hydrogen donor like formic acid or B2(OH)4. researchgate.netoup.com A specific method for producing 2,4-dichlorobenzaldehyde-d has been reported, which can then be reduced to yield this compound. researchgate.netsoton.ac.uk For example, a reaction using deuterated 3-pentanol (B84944) as the reducing agent in the presence of a rhenium-oxo complex has been shown to reduce 2,4-dichlorobenzaldehyde, first to the deuterated alcohol and subsequently to the alkane, demonstrating the formation of the deuterated alcohol as a key intermediate. rsc.org

Analytical and Spectroscopic Characterization Techniques for Deuterium Incorporation and Purity Assessment

Following the synthesis of this compound, it is crucial to verify the successful incorporation of deuterium and to assess the purity of the final product. A combination of analytical and spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this analysis.

¹H NMR (Proton NMR) is used to determine the degree of deuteration by observing the decrease in the signal intensity of the proton at the deuterated position. For this compound, the signal corresponding to the benzylic CH2 protons would be significantly diminished or absent, replaced by a residual signal indicating any remaining non-deuterated compound. rsc.orgresearchgate.net The percentage of deuterium incorporation can be calculated from the integration of this residual signal. nih.govrsc.org

²H NMR (Deuterium NMR) directly detects the deuterium nucleus, providing a clear signal for the incorporated deuterium atom. This confirms the presence and location of the deuterium in the molecule. rsc.org

¹³C NMR (Carbon-13 NMR) can also be informative. The carbon atom attached to deuterium often shows a characteristic multiplet due to C-D coupling and a slight upfield shift compared to the corresponding C-H carbon. rsc.orgresearchgate.net

Mass Spectrometry (MS) is another essential technique for confirming deuteration. The mass spectrum of this compound will show a molecular ion peak (M+) that is two mass units higher than that of the non-deuterated Rapidosept, corresponding to the replacement of two hydrogen atoms with two deuterium atoms. publish.csiro.auacs.orgpublish.csiro.au High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the deuterated molecule.

The following table summarizes the key analytical data for the synthesis of this compound via iridium-catalyzed H/D exchange:

| Method | Catalyst | Deuterium Source | Yield | Deuterium Incorporation | Reference |

| Iridium-Catalyzed H/D Isotope Exchange | Ir-1 | D₂O | 87% | 96% D | liv.ac.uk |

This data demonstrates the high efficiency and selectivity of the catalytic H/D exchange method for the synthesis of this compound.

Theoretical and Mechanistic Implications of Deuteration in 2,4 Dichlorobenzyl Alcohol Rapidosept D2

Kinetic Isotope Effects (KIE) and Mechanistic Pathways of Deuteration Reactions

The replacement of hydrogen with its heavier isotope, deuterium (B1214612), at specific positions in a molecule like 2,4-Dichlorobenzyl alcohol to form "Rapidosept-d2" can significantly influence the rates of chemical reactions. This phenomenon is known as the Kinetic Isotope Effect (KIE). unam.mxresearchgate.net The KIE is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). unam.mx

A primary KIE is observed when the bond to the isotopically labeled atom is cleaved in the rate-determining step of the reaction. unam.mxportico.org For C-H versus C-D bonds, the rate of reaction involving a C-H bond is typically 6 to 10 times faster than that for a C-D bond. wikipedia.org This is because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. unam.mxias.ac.inbrainly.in Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. unam.mxresearchgate.net

Secondary KIEs are also possible, which arise from isotopic substitution at positions not directly involved in bond breaking. unam.mx These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), depending on changes in hybridization and hyperconjugation between the ground state and the transition state. princeton.edu

The deuteration of aromatic compounds like 2,4-Dichlorobenzyl alcohol can proceed through various mechanistic pathways, often facilitated by transition metal catalysts. academie-sciences.fr Common mechanisms include:

C-H Activation: A metal catalyst can directly activate a C-H bond on the aromatic ring, leading to the formation of a metal-aryl intermediate. academie-sciences.fr This intermediate can then react with a deuterium source, such as D₂O or deuterated solvents like benzene-d₆, to incorporate deuterium into the molecule. academie-sciences.frsnnu.edu.cn

Lewis Acid–Base Catalysis: An organometallic complex can act as a Lewis acid, withdrawing electron density from the substrate and making a C-H bond more acidic and susceptible to exchange with a deuterium source. academie-sciences.fr

Base-Mediated H/D Exchange: In the presence of a strong base and a deuterated solvent like DMSO-d₆, deprotonation of the substrate can occur, followed by deuteration. acs.orgd-nb.info

The specific pathway and the resulting regioselectivity of deuteration depend on the catalyst system, the deuterium source, and the electronic and steric properties of the substrate. snnu.edu.cnuni-rostock.de

Impact of Deuteration on Molecular Vibrational Frequencies and Bond Strengths

The substitution of hydrogen with deuterium in "this compound" has a notable impact on the molecule's vibrational frequencies and bond strengths. This is a direct consequence of the increased mass of deuterium compared to protium.

The vibrational frequency of a bond can be approximated by the model of a harmonic oscillator, where the frequency is inversely proportional to the square root of the reduced mass of the two atoms. ias.ac.incsbsju.edu Since deuterium is approximately twice as massive as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. This results in a lower vibrational frequency for the C-D bond. csbsju.edursc.org For example, a typical C-H stretching vibration is observed around 3000 cm⁻¹ in infrared spectroscopy, whereas the corresponding C-D stretch appears at a lower wavenumber, around 2250 cm⁻¹. csbsju.edu

This difference in vibrational frequency leads to a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond. unam.mxwikipedia.orgrsc.org The ZPE is the minimum vibrational energy that a bond possesses, even at absolute zero. Since the dissociation energy of the bond is measured from the ZPE level, a lower ZPE for the C-D bond means that more energy is required to reach the dissociation limit. ias.ac.in Consequently, the C-D bond is effectively stronger than the C-H bond. ias.ac.inbrainly.inquora.com The difference in bond dissociation energy is estimated to be around 1.2 to 1.5 kcal/mol. rsc.org

| Bond Type | Typical Vibrational Frequency (cm⁻¹) | Relative Bond Strength |

| C-H | ~3000 csbsju.edu | Weaker |

| C-D | ~2250 csbsju.edu | Stronger ias.ac.inbrainly.inquora.com |

Computational Modeling and Density Functional Theory (DFT) Studies on Deuteration Processes

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for understanding the intricacies of deuteration reactions and the properties of deuterated molecules. d-nb.infonih.govmdpi.com DFT calculations allow for the investigation of reaction mechanisms, transition states, and the prediction of various molecular properties. snnu.edu.cnuni-rostock.de

For deuteration reactions of aromatic compounds, DFT studies can help elucidate the mechanistic pathways by calculating the energies of intermediates and transition states. snnu.edu.cnnih.gov For example, DFT can be used to compare the relative stabilities of different coordination complexes between a metal catalyst and the substrate, thereby predicting the regioselectivity of deuteration. uni-rostock.de It can also help to distinguish between different proposed mechanisms, such as concerted metalation-deprotonation or oxidative addition pathways. snnu.edu.cn

DFT is also employed to calculate molecular properties affected by deuteration, such as vibrational frequencies and nuclear shielding tensors. mdpi.comresearchgate.net These calculated values can be compared with experimental data from techniques like infrared spectroscopy and nuclear magnetic resonance (NMR) to validate the computational models and provide a deeper understanding of the structural and electronic effects of isotopic substitution. osti.govresearchgate.net For instance, DFT calculations can accurately predict the red-shift in vibrational frequencies upon replacing hydrogen with deuterium. osti.gov Furthermore, DFT can be used to model the impact of the crystalline environment on the properties of deuterated molecules. researchgate.net

The combination of experimental results and DFT calculations provides a powerful approach to study the complex processes involved in the synthesis and characterization of deuterated compounds like "this compound". researchgate.netacs.org

Hypothesized Effects of Deuteration on Biochemical Interactions and Stability (e.g., Enzyme-Substrate Kinetics)

The strategic replacement of hydrogen with deuterium in a molecule like "this compound" is hypothesized to significantly alter its biochemical interactions and metabolic stability, primarily through the kinetic isotope effect (KIE). unam.mxresearchgate.netwikipedia.org When a C-H bond is cleaved during a rate-limiting step of a metabolic process, substituting that hydrogen with deuterium can slow down the reaction rate. researchgate.netnih.gov

This principle is particularly relevant for metabolic pathways mediated by enzymes such as the cytochrome P450 (CYP450) family, which are often involved in the oxidative metabolism of drugs and other xenobiotics. nih.govresearchgate.net If the metabolism of 2,4-Dichlorobenzyl alcohol involves the enzymatic cleavage of a specific C-H bond, deuterating that position in "this compound" could lead to:

Reduced Rate of Metabolism: The stronger C-D bond would be more resistant to enzymatic cleavage, potentially leading to a slower rate of metabolic breakdown. researchgate.netwikipedia.org

Increased Biological Half-Life: A slower metabolism would result in the compound remaining in the body for a longer period, thereby increasing its biological half-life. researchgate.netjuniperpublishers.com

Altered Metabolite Profile: Deuteration at a primary metabolic site might lead to "metabolic switching," where the body metabolizes the compound through alternative, slower pathways. researchgate.netjuniperpublishers.com This could potentially reduce the formation of undesirable or toxic metabolites. juniperpublishers.com

It is important to note that the effects of deuteration are not always predictable and must be evaluated on a case-by-case basis. researchgate.net The magnitude of the KIE in an enzymatic reaction depends on various factors, including the specific enzyme and substrate, and whether the C-H bond cleavage is indeed the rate-limiting step. researchgate.netnih.gov

| Potential Effect of Deuteration | Underlying Mechanism |

| Slower Metabolic Rate researchgate.netwikipedia.org | Kinetic Isotope Effect (stronger C-D bond) |

| Increased Half-Life researchgate.netjuniperpublishers.com | Reduced rate of metabolic clearance |

| Altered Metabolite Ratios researchgate.netjuniperpublishers.com | Metabolic switching to alternative pathways |

Analogies from Deuterated Pharmaceutical Metabolism Research

The strategy of using deuterium substitution to improve the pharmacokinetic properties of drugs has been explored in the pharmaceutical industry for decades, providing a rich source of analogies for the hypothesized effects on "this compound". unam.mxwikipedia.orgnih.govjuniperpublishers.com

A prominent example is deutetrabenazine , the first deuterated drug approved by the FDA. wikipedia.org By deuterating specific metabolic sites of tetrabenazine, its metabolic stability was enhanced, leading to a longer half-life and reduced peak plasma concentrations. This allowed for a lower dosing frequency and improved tolerability compared to the non-deuterated parent drug.

Another example is the development of deuterated versions of the antidepressant paroxetine (B1678475) . Paroxetine is metabolized by the enzyme CYP2D6, and one of its metabolites inhibits this enzyme. Deuteration of paroxetine was shown to reduce the formation of this inhibitory metabolite, thereby altering the drug's own metabolism. researchgate.net

Research into deuterated versions of various other drugs, including the anticancer agent sorafenib and the anti-inflammatory drug celecoxib , has also demonstrated the potential of deuteration to improve metabolic stability and alter pharmacokinetic profiles. musechem.comassumption.edu In some cases, deuteration can also be used to stabilize chiral centers and prevent the interconversion of enantiomers, which can have different pharmacological or toxicological properties. musechem.comacs.org

These examples from pharmaceutical research support the hypothesis that deuteration of 2,4-Dichlorobenzyl alcohol to form "this compound" could lead to a more favorable metabolic profile, potentially enhancing its stability and altering its biochemical interactions in a predictable manner based on the principles of the kinetic isotope effect. unam.mxresearchgate.netwikipedia.org

Advanced in Vitro Investigations of the Antimicrobial Action of 2,4 Dichlorobenzyl Alcohol and Conceptual Modifications by Deuteration

Elucidation of Cellular and Subcellular Targets of Antimicrobial Activity

The antimicrobial efficacy of 2,4-dichlorobenzyl alcohol (DCBA) is attributed to its interaction with microbial cells at both the cellular and subcellular levels. These interactions disrupt essential structures and functions, leading to microbial death.

Membrane Disruption Mechanisms, including Protein Denaturation and Tertiary Structure Rearrangement

The primary mechanism of action for 2,4-dichlorobenzyl alcohol is understood to be the disruption of microbial cell membranes. nih.gov This process is multifaceted and involves the denaturation of external proteins and the rearrangement of their tertiary structures. nih.govdrugbank.com This alteration of protein conformation compromises the integrity of the cell membrane, leading to leakage of intracellular components and ultimately, cell lysis. The lipophilic nature of DCBA, enhanced by its chlorine substituents, is thought to facilitate its penetration into the microbial cell membrane.

Intracellular Target Modulation (e.g., Nucleic Acid or Protein Synthesis Pathways)

While the effects of 2,4-dichlorobenzyl alcohol on the microbial cell membrane are relatively well-documented, detailed in vitro investigations into its specific modulation of intracellular targets, such as nucleic acid or protein synthesis pathways, are not extensively available in the current scientific literature. The primary antimicrobial activity appears to be concentrated at the cell surface, leading to rapid cell death before significant intracellular effects can be observed or characterized.

Antiviral Inactivation Mechanisms of the Parent Compound

In addition to its antibacterial and antifungal properties, 2,4-dichlorobenzyl alcohol has demonstrated virucidal activity against a range of viruses, particularly those associated with respiratory tract infections. nih.govdrugbank.comhpra.iewikipedia.org In vitro studies have shown its effectiveness against enveloped viruses such as influenza A, respiratory syncytial virus (RSV), and SARS-CoV. wikipedia.org The proposed mechanism for this antiviral action involves the denaturation of viral spike proteins, which are crucial for attachment to host cells. fujifilm.com This denaturation, potentially induced by the interaction of DCBA with the viral lipid membrane and its associated proteins, can lead to the clumping of viral particles and a reduction in their infectivity. fujifilm.com

Spectrum of Activity Against Microbial Pathogens: Conceptual Application to Deuterated Analogues

The antimicrobial spectrum of 2,4-dichlorobenzyl alcohol is broad, encompassing a variety of bacterial and fungal pathogens. The introduction of deuterium (B1214612) into the molecular structure of DCBA, resulting in "Rapidosept-d2," presents a conceptual modification that could potentially alter its antimicrobial properties. rsc.orgrsc.orgcymitquimica.com Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can lead to a kinetic isotope effect, which may slow down the metabolic breakdown of the compound. rsc.orggoogle.comresearchgate.net This could theoretically enhance the stability and prolong the activity of the molecule. rsc.orgresearchgate.netresearchgate.net However, specific research on how deuteration impacts the antimicrobial efficacy of "this compound" is not yet prevalent in publicly available scientific literature.

Gram-Positive and Gram-Negative Bacterial Susceptibility Profiles

2,4-Dichlorobenzyl alcohol exhibits significant bactericidal activity against a wide range of both Gram-positive and Gram-negative bacteria implicated in oropharyngeal infections. google.compharmacompass.com In vitro studies have demonstrated rapid killing of these pathogens.

Table 1: In Vitro Bactericidal Activity of Amylmetacresol (B1666032)/2,4-Dichlorobenzyl Alcohol Lozenges against Oropharyngeal Bacteria

| Bacterial Species | Gram Stain | Log10 Reduction in CFUs/mL (Time) |

|---|---|---|

| Streptococcus pyogenes | Positive | 5.7 (1 min) |

| Staphylococcus aureus | Positive | 3.5 (10 min) |

| Streptococcus dysgalactiae | Positive | 6.3 (5 min) |

| Arcanobacterium haemolyticum | Positive | 6.5 (1 min) |

| Haemophilus influenzae | Negative | 6.1 (1 min) |

| Moraxella catarrhalis | Negative | 5.0 (5 min) |

| Fusobacterium necrophorum | Negative | 6.5 (1 min) |

Data sourced from a study by Matthews D, et al. (2018) google.com

Fungal and Yeast Species Efficacy

The antifungal activity of 2,4-dichlorobenzyl alcohol has been noted, although some studies suggest it may be less potent than its antibacterial effects. hpra.ie It has shown efficacy against various Candida species, which are common causes of fungal infections.

Table 2: In Vitro Antifungal Activity of Novel Azole Compounds Containing a (2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio Moiety against Candida Species

| Candida Species | Geometric Mean MIC (µg/mL) of ATTAF-1 | Geometric Mean MIC (µg/mL) of ATTAF-2 |

|---|---|---|

| C. albicans | 0.21 | 0.22 |

| C. glabrata | 0.42 | 0.42 |

| C. krusei | 0.25 | 0.25 |

| C. parapsilosis | 0.11 | 0.11 |

| C. tropicalis | 0.15 | 0.15 |

Data from a study by Gholami, S., et al. (2016), which evaluated novel compounds derived from a 2,4-dichlorophenyl structure. asm.orgnih.gov

Studies have also investigated the susceptibility of Aspergillus species to compounds containing the 2,4-dichlorophenyl moiety, indicating a potential for antifungal activity against these filamentous fungi as well. nih.govtandfonline.com

Viral Strain Inactivation

In vitro studies have demonstrated that 2,4-dichlorobenzyl alcohol, often in combination with amylmetacresol (AMC), possesses virucidal properties against a range of viruses. mdpi.comnih.gov The mechanism of action is believed to involve the disruption of viral integrity upon contact. europa.eu

Research has shown this combination to be effective against several enveloped viruses associated with respiratory tract infections. For instance, lozenges containing DCBA and AMC have been found to deactivate viruses such as Respiratory Syncytial Virus (RSV) and Influenza A. researchgate.net Further studies confirmed virucidal effects against Parainfluenza Virus Type 3 (PIV3) and Cytomegalovirus (CMV), with peak inactivation observed within one minute of in vitro incubation. researchgate.net One study noted that certain DCBA/AMC lozenge formulations were moderately active against human coronavirus (hCoV) OC43 and influenza A H1N1n virus. mdpi.com The combination has also demonstrated the ability to inactivate the Human Immunodeficiency Virus (HIV), causing a significant 1,000 to 10,000-fold reduction in viral infectivity in laboratory assays. researchgate.net

| Virus Strain | Log Reduction in Titer | Contact Time | Citation |

| Influenza A | ≥4.0 | 2 minutes | |

| Respiratory Syncytial Virus (RSV) | ≥4.0 | 2 minutes | |

| SARS-CoV | ≥3.5 | 2 minutes | |

| Parainfluenza Virus Type 3 (PIV3) | ~2.0 | 1 minute | researchgate.net |

| Cytomegalovirus (CMV) | ~1.5 | 1 minute | researchgate.net |

| Human Immunodeficiency Virus (HIV-1) | 3.0-4.0 | 2-60 minutes | researchgate.net |

Methodologies for Quantitative Assessment of Antimicrobial Efficacy In Vitro

A variety of standardized in vitro methods are employed to quantitatively evaluate the efficacy of antimicrobial compounds like DCBA and its derivatives. These techniques are crucial for determining the spectrum of activity and the dynamics of microbial killing, providing essential data on a compound's potential utility.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of antimicrobial activity, defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after a specified incubation period. It is typically determined using a broth microdilution method, where a standardized inoculum of the test organism is exposed to serial dilutions of the antimicrobial agent.

Following the MIC test, the Minimum Bactericidal Concentration (MBC) can be determined. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This is assessed by taking aliquots from the wells of the MIC test that show no visible growth and plating them onto agar (B569324). The absence of growth on the agar after further incubation indicates a bactericidal effect. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Time-Kill Kinetic Assays and Dynamics of Microbial Reduction

Time-kill kinetic assays are dynamic methods used to assess the rate at which an antimicrobial agent kills a microbial population over time. These studies provide valuable information on whether a compound is bactericidal (causes a ≥3-log10, or 99.9%, reduction in CFU/mL) or bacteriostatic (prevents growth).

In vitro studies evaluating a lozenge containing 2,4-dichlorobenzyl alcohol and amylmetacresol dissolved in artificial saliva demonstrated rapid bactericidal activity against several bacterial species implicated in pharyngitis. Bactericidal activity (a reduction of >99.9%) was observed within one minute for highly susceptible organisms. For all seven species tested, a reduction of over 99.9% was achieved within 10 minutes, a timeframe consistent with the dissolution of a lozenge in the oral cavity.

| Bacterial Strain | Time Point | Mean Log10 Reduction (CFU/mL) | Citation |

| Streptococcus pyogenes | 1 minute | 5.7 (±0.1) | |

| Haemophilus influenzae | 1 minute | 6.1 (±0.1) | |

| Arcanobacterium haemolyticum | 1 minute | 6.5 (±0.0) | |

| Fusobacterium necrophorum | 1 minute | 6.5 (±0.0) | |

| Streptococcus dysgalactiae | 5 minutes | 6.3 (±0.0) | |

| Moraxella catarrhalis | 5 minutes | 5.0 (±0.9) | |

| Staphylococcus aureus | 10 minutes | 3.5 (±0.1) |

Biofilm Formation Inhibition and Eradication Studies

Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which offers protection from host immune responses and antimicrobial agents. The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a critical aspect of its antimicrobial efficacy.

Methodologies to study anti-biofilm activity often involve techniques like crystal violet staining to quantify biofilm mass and metabolic assays (e.g., resazurin (B115843) or XTT) to determine the viability of cells within the biofilm. Advanced techniques such as atomic force microscopy can be used to visualize the effects of compounds on biofilm structure. While specific studies on the anti-biofilm activity of 2,4-dichlorobenzyl alcohol or this compound were not identified in the searched literature, this remains a significant area for future research. The investigation into how these compounds might interfere with quorum sensing, EPS production, or cell adhesion would provide deeper insights into their antimicrobial potential.

Advanced Microscopic and Spectroscopic Techniques for Cellular Damage Analysis

To understand the mechanism of antimicrobial action at a subcellular level, advanced imaging and analytical techniques are employed. Transmission electron microscopy (TEM) is a powerful tool used to examine the ultrastructure of cells at high magnification (e.g., 1,500x to 70,000x), revealing detailed morphological changes induced by an antimicrobial compound. This can include damage to the cell wall, disruption of the cell membrane, and alterations to intracellular organelles. The primary antiseptic mechanism of 2,4-dichlorobenzyl alcohol is thought to be related to the disruption of microbial cell membranes and the denaturation of proteins, effects that could be directly visualized using techniques like TEM.

Specimens for electron microscopy are typically fixed, dehydrated using solvents like ethanol (B145695) or acetone, and embedded in resin before being thinly sectioned for imaging. This preparation allows for the detailed analysis of cellular pathology and provides direct visual evidence of a compound's mode of action.

Transcriptomic and Proteomic Profiling of Microbial Responses to Compound Exposure

Omics technologies offer a global view of the cellular response to antimicrobial agents.

Transcriptomics , often performed using RNA sequencing (RNA-seq), analyzes the complete set of RNA transcripts in a microbe at a specific moment. By comparing the gene expression profiles of microbes treated with a compound like DCBA to untreated controls, researchers can identify which genes and pathways are upregulated or downregulated. This can reveal key mechanisms of action, microbial defense strategies (e.g., upregulation of efflux pumps or stress response proteins), and virulence-related gene expression changes.

Proteomics involves the large-scale study of proteins. Using techniques like two-dimensional gel electrophoresis (2-D PAGE) followed by mass spectrometry, researchers can identify and quantify changes in the protein expression profile of a microorganism upon exposure to a compound. This approach can pinpoint the specific proteins or metabolic pathways targeted by the drug, such as those involved in energy production, cell wall synthesis, or protein synthesis. Proteomic analysis of bacteria exposed to other alcohols has revealed upregulation of oxidative stress response proteins, providing insight into cellular toxicity mechanisms.

The application of these high-throughput methods to 2,4-dichlorobenzyl alcohol and its deuterated analogue, this compound, could provide a comprehensive understanding of their molecular mechanisms and the specific microbial responses they elicit.

Mechanisms of Microbial Resistance and Adaptation to Antimicrobial Agents, with Theoretical Relevance to Deuterated Analogues

Efflux Pump Systems and Their Role in Resistance

Efflux pumps are membrane-embedded protein complexes that actively transport a wide variety of substrates, including antimicrobial agents, out of the bacterial cell. nih.gov This process reduces the intracellular concentration of the drug, preventing it from reaching its target site in sufficient quantities to exert its effect. frontiersin.org These pumps are a major contributor to intrinsic and acquired multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Several superfamilies of efflux pumps have been identified, each with distinct structures and energy sources. researchgate.net

Key efflux pump superfamilies include:

The Resistance-Nodulation-Cell Division (RND) Superfamily: Predominantly found in Gram-negative bacteria, these are complex, three-component systems that span both the inner and outer membranes. nih.govfrontiersin.org They are known for their ability to expel a broad range of structurally diverse compounds. nih.govfrontiersin.org

The Major Facilitator Superfamily (MFS): This is one of the largest groups of secondary transporters, found in all kingdoms of life. They utilize the proton motive force to export substrates.

The ATP-Binding Cassette (ABC) Superfamily: These pumps use the energy from ATP hydrolysis to drive the transport of substrates across the cell membrane. researchgate.net

The Small Multidrug Resistance (SMR) Family: These are small membrane proteins that also function as proton-dependent antiporters. researchgate.net

The Multidrug and Toxin Extrusion (MATE) Family: These pumps utilize either a sodium ion or proton gradient to expel toxins and drugs. researchgate.net

The overexpression of genes encoding these pumps is a common mechanism of acquired resistance, often seen in clinical isolates. frontiersin.org

Theoretical Relevance to Rapidosept-d2: The interaction of "this compound" with efflux pumps would be a critical determinant of its efficacy. The recognition of a substrate by an efflux pump is based on its physicochemical properties, such as size, shape, and hydrophobicity. While deuteration does not significantly alter the molecular shape, the subtle changes in bond length and vibrational energy introduced by the heavier isotope could theoretically modify its interaction with the pump's binding pocket. It is conceivable that these changes might reduce its affinity for the pump, leading to less efficient efflux and higher intracellular accumulation compared to its non-deuterated counterpart. Conversely, if the compound is still recognized, efflux-mediated resistance would remain a significant challenge.

Table 1: Major Bacterial Efflux Pump Superfamilies

| Superfamily | Energy Source | Typical Location | Examples of Substrates |

|---|---|---|---|

| Resistance-Nodulation-Cell Division (RND) | Proton Motive Force | Gram-Negative Bacteria | β-lactams, Fluoroquinolones, Tetracyclines, Dyes |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Ubiquitous | Tetracyclines, Macrolides, Biocides |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Ubiquitous | Macrolides, Fluoroquinolones, Peptides |

| Small Multidrug Resistance (SMR) | Proton Motive Force | Ubiquitous | Quaternary ammonium (B1175870) compounds, Dyes (e.g., Ethidium bromide) |

| Multidrug and Toxin Extrusion (MATE) | Na+ or H+ Gradient | Ubiquitous | Fluoroquinolones, Aminoglycosides, Cationic dyes |

Target Site Modification and Protection Mechanisms

A prevalent resistance strategy involves altering the molecular target of an antimicrobial agent to reduce or eliminate its binding affinity. nih.govmdpi.com This can occur through spontaneous mutations in the bacterial chromosome or through the acquisition of genes that encode modifying enzymes or alternative, resistant targets. nih.gov Since many antibiotics have highly specific cellular targets, even minor structural changes at the binding site can render them ineffective while preserving the target's essential cellular function. mdpi.com

Examples of target site modification include:

Alterations in Penicillin-Binding Proteins (PBPs): Resistance to β-lactam antibiotics, such as in Methicillin-Resistant Staphylococcus aureus (MRSA), is mediated by the acquisition of the mecA gene, which encodes a PBP (PBP2a) with low affinity for these drugs. nih.govumn.edu

Modification of Ribosomes: Resistance to macrolides, lincosamides, and streptogramins (MLS antibiotics) can arise from enzymatic methylation of the 23S rRNA, which prevents the drug from binding to the ribosomal subunit. nih.gov

Changes in DNA Gyrase and Topoisomerase IV: Resistance to fluoroquinolones is commonly caused by point mutations in the genes (gyrA, parC) that encode the subunits of these enzymes, reducing the drug's ability to inhibit DNA replication. umn.edunih.gov

Alterations in Cell Wall Precursors: Vancomycin resistance in enterococci is a classic example, involving the replacement of the D-Alanine-D-Alanine terminus of peptidoglycan precursors with D-Alanine-D-Lactate, which significantly lowers the binding affinity of vancomycin. umn.edu

Theoretical Relevance to this compound: Resistance to "this compound" via target site modification would be a significant theoretical possibility. Deuteration does not fundamentally change the molecular structure or shape required for target recognition. Therefore, if a bacterium develops a mutation that alters the topology of the binding site, it would likely confer resistance to both the deuterated and non-deuterated forms of the compound. However, an interesting exception could arise if the mechanism of action of "this compound" involves the enzymatic cleavage of one of its deuterated C-D bonds at the target site. In such a scenario, the kinetic isotope effect could make the deuterated compound more resilient to certain resistance-conferring target modifications that rely on altering reaction kinetics.

Table 2: Examples of Resistance via Target Site Modification

| Antibiotic Class | Bacterial Target | Mechanism of Modification | Example Organism |

|---|---|---|---|

| β-Lactams | Penicillin-Binding Proteins (PBPs) | Acquisition of a resistant PBP (e.g., PBP2a) | Staphylococcus aureus (MRSA) |

| Glycopeptides (e.g., Vancomycin) | Peptidoglycan Precursors | Alteration of peptide terminus (D-Ala-D-Ala to D-Ala-D-Lac) | Enterococcus faecium (VRE) |

| Fluoroquinolones | DNA Gyrase & Topoisomerase IV | Point mutations in encoding genes (gyrA, parC) | Gram-negative and Gram-positive bacteria |

| Macrolides | 50S Ribosomal Subunit (23S rRNA) | Methylation of the ribosomal target site | Streptococcus pneumoniae |

| Sulfonamides | Dihydropteroate Synthase (DHPS) | Mutations in the active site of the enzyme | Various bacteria |

Enzymatic Degradation and Inactivation Pathways

One of the most effective bacterial defense mechanisms is the production of enzymes that chemically modify or degrade the antimicrobial molecule, rendering it inactive. nih.govmdpi.com This strategy actively reduces the concentration of the effective drug in the cellular environment. nih.gov

These enzymatic reactions fall into two main categories:

Hydrolysis: This involves the cleavage of chemical bonds in the antibiotic molecule. The most well-known examples are the β-lactamases, a diverse family of enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic β-lactam ring. nih.govinfectiologyjournal.com

Group Transfer: This involves the covalent addition of a chemical group to the antibiotic, which sterically hinders its binding to the target. Group-transferring enzymes are highly diverse and include acyltransferases, phosphorylases, and glycosyltransferases that inactivate aminoglycosides and other classes of antibiotics. nih.gov

Theoretical Relevance to this compound: The susceptibility of "this compound" to enzymatic degradation is where deuteration could offer a significant advantage. The breaking of a carbon-deuterium (C-D) bond requires more energy and is therefore kinetically slower than breaking a corresponding carbon-hydrogen (C-H) bond. This phenomenon is known as the kinetic isotope effect (KIE). If the metabolic inactivation of "this compound" by a bacterial enzyme proceeds via the cleavage of a C-D bond, the rate of degradation could be substantially reduced compared to its non-deuterated analogue. uobaghdad.edu.iq This would increase the compound's stability and effective concentration at the target site, potentially overcoming this mode of resistance. For instance, a deuterated version of metronidazole (B1676534) showed increased stability and activity, which was attributed in part to the inability of bacteria to metabolize the deuterated form as easily. uobaghdad.edu.iq

Table 3: Common Mechanisms of Enzymatic Inactivation

| Inactivation Mechanism | Enzyme Type | Antibiotic Class Affected |

|---|---|---|

| Hydrolysis | β-Lactamases | Penicillins, Cephalosporins, Carbapenems |

| Group Transfer (Acetylation) | Aminoglycoside Acetyltransferases (AACs) | Aminoglycosides |

| Group Transfer (Phosphorylation) | Aminoglycoside Phosphotransferases (APHs) | Aminoglycosides |

| Group Transfer (Nucleotidylation) | Aminoglycoside Nucleotidyltransferases (ANTs) | Aminoglycosides |

| Redox Process (Monoxygenation) | Monooxygenase enzymes (e.g., Tet(X)) | Tetracyclines, Rifamycins |

Biofilm-Mediated Resistance Phenotypes and Mitigation Strategies

In nature, most bacteria exist in communities known as biofilms, which are encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.com Biofilm formation is a significant resistance mechanism that protects bacteria from both host immune defenses and antimicrobial agents. mdpi.comtandfonline.com

Resistance within a biofilm is multifactorial and includes:

Reduced Drug Penetration: The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA, acts as a physical barrier, slowing the diffusion of antimicrobials into the biofilm. researchgate.net

Altered Microenvironment: Chemical gradients exist within the biofilm (e.g., oxygen, pH, nutrients), leading to zones of slow-growing or dormant cells (persister cells) that are inherently less susceptible to many antibiotics which target active metabolic processes. researchgate.net

Expression of Resistance Genes: The high cell density and stress conditions within a biofilm can trigger the expression of specific resistance genes, including those for efflux pumps. mdpi.commdpi.com

Facilitated Horizontal Gene Transfer: The close proximity of cells within a biofilm creates an ideal environment for the exchange of mobile genetic elements carrying resistance genes. mdpi.com

Theoretical Relevance to this compound: The large, complex structure of a biofilm presents a formidable challenge for any antimicrobial, including "this compound." Deuteration itself is unlikely to enhance the physical penetration of the compound through the EPS matrix. However, if "this compound" possesses greater metabolic stability against enzymatic degradation (as discussed in 5.3), it may persist longer within the biofilm, allowing more time for it to diffuse and reach target cells. Furthermore, combining "this compound" with biofilm-disrupting agents or efflux pump inhibitors could be a viable mitigation strategy to enhance its efficacy against biofilm-associated infections. mdpi.comresearchgate.net

Table 4: Factors Contributing to Biofilm-Mediated Resistance

| Factor | Description |

|---|---|

| EPS Matrix | Acts as a diffusion barrier, sequestering or reacting with antimicrobial agents. |

| Metabolic Heterogeneity | Slow-growing or dormant cells in nutrient-depleted zones are less susceptible to antibiotics. |

| Stress Response | Upregulation of genes that protect against environmental stresses, including antibiotics. |

| Efflux Pump Overexpression | Increased expression of efflux pumps in response to the biofilm environment. |

| Horizontal Gene Transfer (HGT) | High cell density promotes the exchange of resistance genes on plasmids and transposons. |

Genetic Basis of Resistance Development and Horizontal Gene Transfer in Microbial Populations

The development of antimicrobial resistance is an evolutionary process driven by genetic changes. These changes arise from two primary sources: spontaneous mutations in bacterial DNA and the acquisition of new genetic material through horizontal gene transfer (HGT). nih.govnih.gov HGT allows for the rapid dissemination of resistance genes, even between different bacterial species. nih.govfrontiersin.org

The main mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells through direct cell-to-cell contact. news-medical.netreactgroup.org Plasmids can carry multiple resistance genes, conferring a multidrug-resistant phenotype in a single event. nih.gov

Transformation: The uptake and incorporation of free, naked DNA from the environment by naturally competent bacteria. news-medical.netreactgroup.org

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). news-medical.netreactgroup.org

These mobile genetic elements (MGEs), such as plasmids and transposons, often carry not only resistance genes but also the machinery needed for their own transfer, facilitating their spread throughout microbial populations. mdpi.comfrontiersin.org

Theoretical Relevance to this compound: The fundamental genetic mechanisms that drive resistance are universal. Should resistance to "this compound" emerge, whether through a mutation in a target gene or the evolution of an enzyme capable of inactivating it, these same HGT pathways would be responsible for its spread. The selective pressure exerted by the use of "this compound" would favor the survival and proliferation of any bacteria that acquire resistance, leading to its dissemination via conjugation, transformation, and transduction. Therefore, surveillance for the emergence of resistance and stewardship of any new deuterated antimicrobial would be just as critical as for conventional antibiotics.

Table 5: Mechanisms of Horizontal Gene Transfer (HGT)

| Mechanism | Description | Genetic Material Transferred |

|---|---|---|

| Conjugation | Transfer via direct cell-to-cell contact through a pilus. | Plasmids, Transposons |

| Transformation | Uptake of naked DNA from the environment. | DNA fragments |

| Transduction | Transfer via a bacteriophage vector. | Any bacterial DNA fragment |

Environmental Considerations and Theoretical Fate of Deuterated Compounds Rapidosept D2 in Ecosystems

Biodegradation Pathways of Deuterated Organic Molecules and Isotope Effects on Degradation Rates

The primary mechanism for the breakdown of many organic pollutants in the environment is microbial degradation. nih.gov The rate and efficiency of this process are contingent on the ability of microbial enzymes to recognize and metabolize the target compound. The substitution of hydrogen with deuterium (B1214612) in a molecule like Rapidosept-d2 can have a pronounced effect on its biodegradation, primarily due to the kinetic isotope effect (KIE). unam.mx The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. unam.mx The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. frontiersin.org Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step in the metabolic pathway. informaticsjournals.co.inresearchgate.net

In the context of this compound, its biodegradation would likely be initiated by enzymatic attack, potentially involving hydroxylation of the aromatic ring or oxidation of the alcohol group, reactions often catalyzed by monooxygenases or dehydrogenases. asm.org If the initial enzymatic step involves the cleavage of a C-D bond, the KIE would likely result in a slower degradation rate for this compound compared to its non-deuterated counterpart, 2,4-Dichlorobenzyl alcohol. nih.govasm.org Studies on other deuterated organic compounds, such as toluene, have demonstrated that the extent of isotope fractionation, and thus the impact on degradation rates, can be significant and is dependent on the specific microbial strain and the initial enzymatic reaction. asm.orgnih.gov

Table 1: Theoretical Impact of Deuteration on Biodegradation

| Parameter | Non-Deuterated Compound (e.g., 2,4-Dichlorobenzyl alcohol) | Deuterated Compound (this compound) | Scientific Rationale |

|---|---|---|---|

| Enzymatic Reaction Rate | Standard Rate | Potentially Slower | Kinetic Isotope Effect (C-D bond is stronger than C-H bond) unam.mxinformaticsjournals.co.inresearchgate.net |

| Environmental Persistence | Baseline Persistence | Potentially Increased | Slower biodegradation can lead to a longer environmental half-life. informaticsjournals.co.in |

| Microbial Uptake | Standard Uptake | Largely Unchanged | Physical properties governing transport into the cell are minimally affected by deuteration. asm.org |

Photolytic and Chemical Degradation Processes in Environmental Compartments

Beyond biodegradation, organic compounds in the environment are subject to abiotic degradation processes, including photolysis (degradation by light) and other chemical reactions. nih.gov Photolytic degradation is particularly relevant for compounds that may be present in surface waters or on soil surfaces exposed to sunlight. The introduction of deuterium into a molecule can also influence these degradation pathways.

The stability of a molecule to photolysis is dependent on its ability to absorb light energy and the subsequent chemical changes that occur. While the electronic properties of a molecule are not significantly altered by deuteration, the altered vibrational energy of C-D bonds compared to C-H bonds could theoretically influence the photostability of this compound. diva-portal.org Research on the photolysis of other deuterated compounds has been conducted to help elucidate degradation pathways. nih.gov For instance, studies on the photooxidation of deuterated acetochlor (B104951) were used to characterize its degradation products. nih.gov It is plausible that deuteration could lead to different fragmentation patterns or reaction kinetics upon exposure to UV radiation.

Similarly, chemical degradation through reactions such as hydrolysis or oxidation can be affected by the KIE. If the cleavage of a C-D bond is involved in the rate-limiting step of a chemical degradation reaction, the process would be slower for this compound. However, for many environmental chemical reactions, other factors such as pH, temperature, and the presence of other reactive species are the primary drivers of degradation, and the effect of deuteration may be less pronounced compared to its impact on enzymatic reactions.

Potential for Environmental Selection Pressure on Microbial Communities and Resistance Gene Proliferation

The active ingredient in this compound is a derivative of 2,4-Dichlorobenzyl alcohol, which is known to have antiseptic properties. pharmaffiliates.com The release of any antiseptic compound into the environment can exert selective pressure on microbial communities. frontiersin.orgnih.govnih.gov This pressure can lead to shifts in the microbial population, favoring the growth of intrinsically less susceptible species and potentially selecting for the development and spread of resistance genes. frontiersin.orgresearchgate.net

The repeated or prolonged exposure of microbial communities to sublethal concentrations of antiseptics can lead to phenotypic adaptation. frontiersin.org This adaptation can sometimes be linked to cross-resistance to antibiotics, a significant public health concern. frontiersin.orgresearchgate.net While there is no specific research on microbial resistance to this compound, the general principles of antiseptic resistance are applicable. The introduction of this compound into an ecosystem could potentially select for microbes that have or can acquire mechanisms to tolerate its effects. These mechanisms might include efflux pumps that actively remove the compound from the cell, or enzymatic modification of the compound to a less toxic form.

The fact that this compound may be more persistent in the environment due to the kinetic isotope effect could theoretically prolong the period of selective pressure on microbial populations. informaticsjournals.co.in However, it is also important to consider that the development of resistance is a complex process influenced by numerous factors, including the concentration of the antiseptic, the duration of exposure, and the genetic plasticity of the microbial community. nih.gov Some studies suggest that while antiseptic use can lead to the selection of resistant strains, the oral microbiota, for example, is already a reservoir of antimicrobial resistance genes, and the additional pressure from antiseptics may be one of many contributing factors. frontiersin.org

Future Research Directions and Conceptual Advancements in Deuterated Antimicrobial Agents

Rational Design and Synthesis of Deuterated Analogues for Targeted Properties

The rational design of deuterated compounds like Rapidosept-d2 is predicated on a thorough understanding of the parent molecule's metabolism. The primary goal is to selectively deuterate positions that are known metabolic "hotspots," where oxidation or hydrogen abstraction is a rate-determining step in the compound's breakdown. For 2,4-Dichlorobenzyl alcohol (Rapidosept), the α-carbon, the one bearing the alcohol group, is a logical target for deuteration as it is susceptible to oxidation to the corresponding aldehyde or carboxylic acid.

Recent advancements in synthetic chemistry have provided efficient and highly selective methods for achieving such targeted deuteration. A notable strategy involves the use of transition metal catalysts. For instance, iridium(III)-bipyridonate complexes have been demonstrated to catalyze the direct, α-selective hydrogen/deuterium (B1214612) isotope exchange of alcohols using deuterium oxide (D₂O) as an inexpensive and benign deuterium source. researchgate.netresearchgate.net This method has been successfully applied to a range of pharmaceutical compounds, including Rapidosept. researchgate.netresearchgate.net

The synthesis of this compound via an iridium-catalyzed process can be summarized as follows:

Step 1: Dehydrogenation: The iridium catalyst transiently removes a hydrogen from the α-carbon and the oxygen of the alcohol group of 2,4-Dichlorobenzyl alcohol, forming a carbonyl intermediate.

Step 2: Isotope Exchange: The catalyst, now bearing a hydride ([Ir-H]), exchanges it with a deuteron (B1233211) from the D₂O solvent to become a deuteride (B1239839) ([Ir-D]).

Step 3: Deuteration: The catalyst then transfers the deuteron back to the carbonyl intermediate, yielding the α-deuterated alcohol, this compound. researchgate.net

This approach is highly efficient, achieving high levels of deuterium incorporation (e.g., 96% D) and good product yields (e.g., 87%). rsc.org Future research will likely focus on developing even more cost-effective and environmentally friendly catalytic systems, perhaps using earth-abundant metals like iron or manganese, which have also shown promise in the regioselective deuteration of alcohols. researchgate.net

Integration of Deuterated Compounds into Novel Antimicrobial Strategies and Combinatorial Approaches

The enhanced metabolic stability of deuterated compounds like this compound offers intriguing possibilities for their integration into advanced antimicrobial strategies. A longer half-life could mean that the compound remains at an effective concentration in its environment for a longer period, which is a desirable attribute for a topical antiseptic.

Future research should explore the synergistic potential of combining this compound with other antimicrobial agents. For example, its combination with antibiotics could be investigated. The improved stability of this compound might allow it to function as a more persistent potentiator, weakening microbial defenses and rendering the pathogen more susceptible to a conventional antibiotic. This could be particularly relevant in combating biofilms, where prolonged agent exposure is often necessary.

Another conceptual advance involves incorporating deuterated fragments into the design of multi-target or hybrid antimicrobial drugs. A deuterated benzyl (B1604629) alcohol moiety, derived from this compound, could be chemically linked to another pharmacophore to create a single molecule capable of acting on multiple microbial targets. The deuteration would serve to protect a metabolically vulnerable part of the hybrid molecule, ensuring the integrity and bioavailability of the entire construct. Studies on other deuterated antimicrobials, such as deuterated analogues of metronidazole (B1676534), have shown that deuteration can improve activity against certain types of bacteria compared to the non-deuterated parent compound, providing a basis for these future explorations. uobaghdad.edu.iq

Development of Predictive Computational Models for Deuteration Effects on Biological Activity

While the foundational principle of the DKIE is well-established, its precise impact in a complex biological system is difficult to predict. The development of robust computational models is a critical future direction to rationalize and accelerate the development of deuterated antimicrobials.

These models would need to integrate several layers of data:

Quantum Mechanics (QM): To accurately calculate the difference in zero-point energy between C-H and C-D bonds and predict the theoretical maximum DKIE for a specific bond cleavage reaction.

Molecular Dynamics (MD) Simulations: To simulate the interaction of the deuterated compound (e.g., this compound) with its biological targets, such as microbial enzymes or membranes. These simulations can help predict how deuteration might alter binding affinity or conformational dynamics.

Kinetic and Density Functional Theory (DFT) studies have already been used to elucidate the mechanisms of catalytic deuteration processes. researchgate.net Extending these models to predict the in vivo consequences of deuteration is the next logical step. A successful predictive model could screen virtual libraries of deuterated analogues, identifying candidates with the most promising properties for synthesis and testing, thereby saving significant time and resources. The challenge remains in accurately modeling the intricate interplay between isotope effects and complex biological environments. informaticsjournals.co.in

Exploration of Isotopic Effects in Microbial Ecology and Evolutionary Dynamics

The introduction of deuterated compounds like this compound into microbial environments raises fascinating questions about isotopic effects on a larger scale. While primarily used to alter the metabolism of the drug itself, the presence of deuterium could have subtle, unexplored impacts on microbial ecology and evolution.

Future research could investigate whether microbes can distinguish between deuterated and non-deuterated substrates. It is conceivable that some microbial enzymes might process a deuterated antiseptic like this compound differently, not just slower. This could potentially lead to different metabolic byproducts, which might have their own distinct effects on the surrounding microbial community.

A long-term conceptual advancement would be to study the evolutionary pressures exerted by a deuterated antimicrobial. If a microbe develops resistance to 2,4-Dichlorobenzyl alcohol, would the same resistance mechanism be equally effective against this compound? The difference in metabolic stability could mean that resistance mechanisms based on enzymatic degradation are less effective against the deuterated version. Over time, sustained exposure to a deuterated agent might select for different evolutionary pathways in microbial populations compared to its non-deuterated counterpart. This remains a highly speculative but exciting frontier, bridging medicinal chemistry with microbial evolutionary biology.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Rapidosept-D2’s biochemical mechanisms?

- Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions, ensuring clarity and alignment with gaps in existing literature. For example: “In murine models (P), how does this compound (I) compare to standard antiseptics (C) in reducing bacterial load (O) over 72 hours (T)?” This approach ensures testable hypotheses and aligns with methodological rigor in defining study parameters .

Q. What experimental designs are optimal for preliminary efficacy testing of this compound?

- Randomized controlled trials (RCTs) with double-blinding are recommended to minimize bias. Ensure adequate sample size calculations (e.g., power analysis) and inclusion of positive/negative controls. Protocols should specify environmental variables (e.g., temperature, pH) to standardize conditions, as uncontrolled variables may confound results .

Q. How can researchers ensure data validity in early-stage studies on this compound?

- Implement data triangulation by combining quantitative assays (e.g., MIC values) with qualitative methods (e.g., electron microscopy for structural changes). Adhere to Good Laboratory Practice (GLP) for documentation and reproducibility. Cross-validate findings using independent assays (e.g., HPLC for purity verification) to reduce measurement error .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Conduct sensitivity analyses to identify confounding factors (e.g., metabolic degradation in vivo). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosage with biological activity. Validate hypotheses through knockout animal models to isolate mechanisms (e.g., immune response interference) .

Q. What are best practices for coordinating multi-site studies on this compound’s long-term safety?

- Standardize protocols across sites for dosage, outcome metrics, and adverse event reporting. Use centralized data monitoring to ensure consistency. Predefine statistical methods for pooled data analysis (e.g., meta-analysis or mixed-effects models) to address inter-site variability .

Q. Which statistical methods are appropriate for analyzing longitudinal data on this compound’s antimicrobial resistance profiles?

- Apply survival analysis (e.g., Kaplan-Meier curves) to model time-dependent resistance emergence. Use multivariate regression to adjust for covariates (e.g., baseline microbial load). For high-dimensional data, employ machine learning algorithms (e.g., random forests) to identify predictors of resistance .

Methodological Considerations

- Data Collection : Avoid survey-based or self-reported metrics; prioritize empirical measurements (e.g., spectrophotometric assays) to reduce bias .

- Ethical Compliance : For human trials, ensure protocols include informed consent , Data Safety Monitoring Boards (DSMBs) , and compliance with ICH guidelines for adverse event reporting .

- Literature Synthesis : Use tools like Research Rabbit to map seminal and recent studies, ensuring alignment with evolving evidence gaps .

又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.